molecular formula C15H14O3 B1674495 Lapachol CAS No. 84-79-7

Lapachol

Cat. No.: B1674495
CAS No.: 84-79-7
M. Wt: 242.27 g/mol
InChI Key: CWPGNVFCJOPXFB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Lapachol, a natural naphthoquinone, primarily targets Dihydroorotate Dehydrogenase (DHODH) . DHODH is a key enzyme involved in the de novo synthesis of pyrimidines . In addition, this compound has been found to interact with Pyruvate Kinase M2 (PKM2) , a key mediator of glycolysis in cancer cells .

Mode of Action

This compound inhibits the activity of DHODH, thereby disrupting pyrimidine metabolism . This inhibition leads to a decrease in lymphocyte proliferation, which is particularly relevant in the context of autoimmune diseases . Furthermore, this compound inhibits PKM2, leading to a dose-dependent inhibition of glycolysis and a corresponding increase in oxygen consumption . It also interacts with cellular membranes, which is believed to contribute to its antifungal activity .

Biochemical Pathways

This compound’s inhibition of DHODH disrupts the de novo synthesis of pyrimidines, affecting DNA replication and repair, protein synthesis, and other cellular functions . Its inhibition of PKM2 disrupts glycolysis, shifting cellular metabolism towards oxidative phosphorylation . This shift can lead to changes in energy production within the cell and can have various downstream effects, including decreased ATP levels and inhibition of cell proliferation .

Pharmacokinetics

This compound exhibits first-order elimination and follows a two-compartment open model . It can pass through the blood-brain barrier, indicating potential for central nervous system activity . This compound also undergoes enterohepatic circulation, which can extend its in vivo exposure time after oral administration .

Result of Action

The inhibition of DHODH and PKM2 by this compound leads to a decrease in lymphocyte proliferation, which can be beneficial in the treatment of autoimmune diseases . In addition, the disruption of glycolysis can lead to decreased ATP levels and inhibition of cell proliferation, which can be particularly beneficial in the context of cancer treatment . This compound has also demonstrated antifungal activity, believed to be due to its interaction with cellular membranes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as P450 reductase, can bioactivate this compound into reactive species that promote DNA scission . Additionally, the pH, temperature, and presence of other substances in the environment can potentially affect the stability, efficacy, and action of this compound.

Biochemical Analysis

Biochemical Properties

Lapachol interacts with various enzymes and proteins in biochemical reactions. It has been identified as an inhibitor of pyruvate kinase M2 (PKM2), a key mediator of glycolysis in cancer cells . The inhibition of PKM2 by this compound leads to a dose-dependent decrease in glycolysis and a corresponding increase in oxygen consumption .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In cancer cells, it inhibits glycolysis, leading to decreased ATP levels and inhibition of cell proliferation . Furthermore, perturbation of glycolysis in melanoma cells with this compound sensitizes cells to mitochondrial protonophore and promotes apoptosis .

Molecular Mechanism

The molecular mechanism of this compound’s action is mainly due to its capacity to interact with topoisomerases and to generate semiquinone radicals and reactive oxygen species (ROS) inside the cell . It also inhibits the activity of PKM2, thereby blocking glycolysis in cancer cells .

Temporal Effects in Laboratory Settings

It has been observed that the blockade of glycolysis by this compound in melanoma cells leads to long-term effects on cellular function, including decreased ATP levels and inhibition of cell proliferation .

Metabolic Pathways

This compound is involved in the metabolic pathway of glycolysis, where it inhibits the enzyme PKM2 . This inhibition disrupts the normal flow of the pathway, leading to decreased ATP levels and inhibition of cell proliferation .

Properties

IUPAC Name

4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-7,16H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPGNVFCJOPXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049430
Record name Lapachol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-79-7
Record name Lapachol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name lapachol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lapachol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.421
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LAPACHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B221938VB6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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